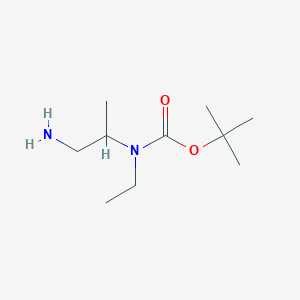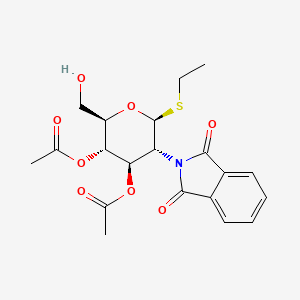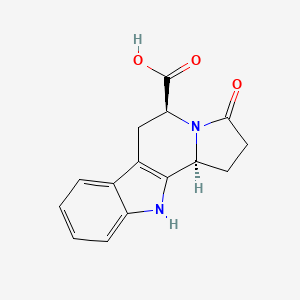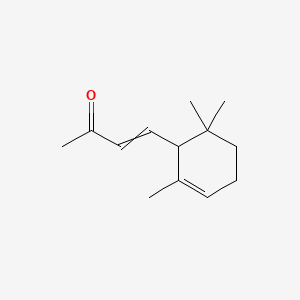
tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical synthesis. This compound is particularly interesting due to its unique structure, which combines a tert-butyl group, an aminopropyl chain, and an ethylcarbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate typically involves the reaction of tert-butyl chloroformate with N-(1-aminopropan-2-yl)-N-ethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level, typically around 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or ethylcarbamate groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as hydroxide ions, alkoxides, or amines can be used in substitution reactions. These reactions are usually carried out in polar solvents like water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives such as N-oxides or carbonyl compounds.
Reduction: Amines or other reduced forms of the original compound.
Substitution: New carbamate derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a protecting group for amines. Protecting groups are essential in multi-step synthesis to prevent unwanted reactions at specific sites of a molecule. The tert-butyl group can be easily removed under mild conditions, making it a valuable tool in peptide synthesis and other biological applications.
Medicine
In medicine, carbamates are known for their potential as enzyme inhibitors. This compound may be investigated for its ability to inhibit specific enzymes, which could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various applications, including the manufacture of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The tert-butyl and ethylcarbamate groups play a crucial role in the binding affinity and specificity of the compound. The exact pathways involved depend on the specific enzyme or target molecule being studied.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(1-aminopropan-2-yl)-N-methylcarbamate
- tert-Butyl N-(1-aminopropan-2-yl)-N-isopropylcarbamate
- tert-Butyl N-(1-aminopropan-2-yl)-N-phenylcarbamate
Uniqueness
tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate is unique due to its specific combination of functional groups. The presence of both tert-butyl and ethylcarbamate groups provides distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in various applications, including organic synthesis, biological research, and industrial processes.
Propiedades
IUPAC Name |
tert-butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-6-12(8(2)7-11)9(13)14-10(3,4)5/h8H,6-7,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXIODCAQHGGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CN)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]benzamide](/img/structure/B12436670.png)
![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)



![2-[5,6-dichloro-2-[[20-[[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12436694.png)
![benzyl N-[2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B12436698.png)




![N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12436729.png)


